![molecular formula C19H17N3O3 B14489021 Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate CAS No. 63260-95-7](/img/structure/B14489021.png)
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate is an azo dye derivative that incorporates an indole moiety. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various industries due to their vibrant colors and stability. The incorporation of the indole moiety enhances the compound’s bioactive properties, making it of significant interest in pharmaceutical and scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate typically involves a coupling reaction between an aromatic amine and a diazonium salt. The process begins with the diazotization of 1-acetyl-1H-indole-3-amine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl 4-aminobenzoate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a chromophore in the study of molecular interactions and as a probe in spectroscopic analyses.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of light-controlled polymers and as a colorant in various products
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it can inhibit enzymes involved in inflammatory processes or induce apoptosis in cancer cells by interacting with specific cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate: Known for its vibrant color and bioactive properties.
Ethyl (E)-4-(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Exhibits nonlinear optical properties and is used in optical computing and holography.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Active against Mycobacterium tuberculosis and other pathogens.
Uniqueness
This compound stands out due to its combination of the indole moiety and azo group, which imparts unique bioactive properties and vibrant coloration. Its versatility in various scientific and industrial applications further highlights its significance .
Propiedades
Número CAS |
63260-95-7 |
|---|---|
Fórmula molecular |
C19H17N3O3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
ethyl 4-[(1-acetylindol-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-19(24)14-8-10-15(11-9-14)20-21-17-12-22(13(2)23)18-7-5-4-6-16(17)18/h4-12H,3H2,1-2H3 |
Clave InChI |
IAZHJFBDFZYXNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CN(C3=CC=CC=C32)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


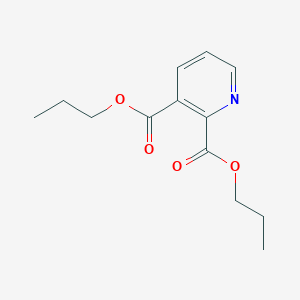
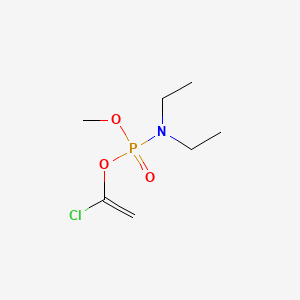
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
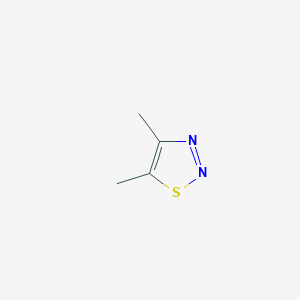
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
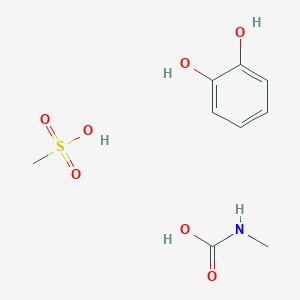

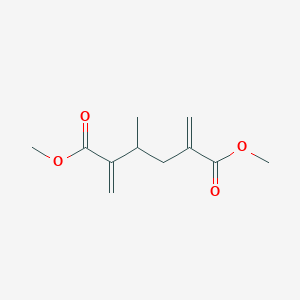
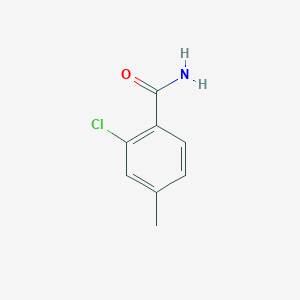
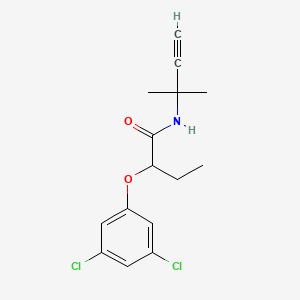
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
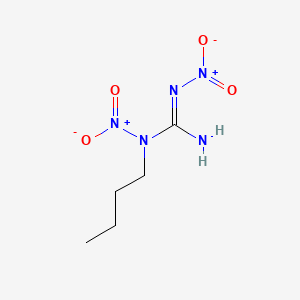
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
